6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde
Description
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde is a heterocyclic compound featuring a pyridine core substituted at the 6-position with a 1,3-dioxolane ring bearing a p-tolyl group and at the 2-position with a carbaldehyde functional group. The p-tolyl substituent introduces aromatic hydrophobicity, which may influence crystallinity and intermolecular interactions. The aldehyde group at position 2 of the pyridine ring offers reactivity for further functionalization, such as condensation or nucleophilic addition reactions.
Structural characterization of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL and visualization tools like Mercury being standard in the field.
Properties
CAS No. |
87848-97-3 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C16H15NO3/c1-12-5-7-13(8-6-12)16(19-9-10-20-16)15-4-2-3-14(11-18)17-15/h2-8,11H,9-10H2,1H3 |
InChI Key |
NZHAUOLVIWXXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(OCCO2)C3=CC=CC(=N3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde typically involves the formation of the dioxolane ring followed by its attachment to the pyridine ring. One common method involves the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with 2-pyridinecarboxaldehyde under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid.
Reduction: 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous molecules (Table 1):
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Structural and Electronic Differences
- The benzene core in 4-(1,3-dioxolan-2-yl)benzaldehyde lacks heteroatoms, reducing electronic complexity.
Substituent Effects :
The trifluoromethyl and nitrile groups in ’s compound create strong electron-withdrawing effects, contrasting with the electron-donating p-tolyl and aldehyde groups in the target compound. This difference impacts reactivity (e.g., nitriles vs. aldehydes in nucleophilic attacks) and intermolecular interactions.Dihedral Angles :
The dihedral angle between the benzothiophene and p-tolyl rings in ’s compound (29.78°) suggests moderate conjugation disruption. For the target compound, the dioxolane ring’s sp³ hybridization likely imposes a similar or greater torsional strain, affecting crystallinity and packing efficiency.
Intermolecular Interactions and Packing
Hydrogen Bonding :
The aldehyde group in the target compound may form C=O⋯H–C interactions, analogous to the C–H⋯N/F bonds observed in ’s compound . Such interactions often stabilize crystal lattices, as seen in the (001) planar packing of the benzothiophene derivative.Packing Similarity Analysis : Tools like Mercury’s Materials Module enable comparison of packing motifs. For instance, the p-tolyl group’s hydrophobic stacking in both compounds could be analyzed for similarity, while differences in functional groups (e.g., aldehyde vs. nitrile) would alter void spaces and density.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
